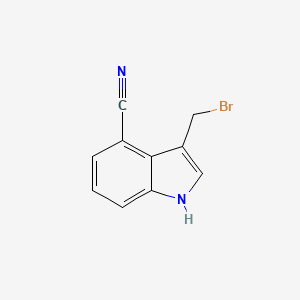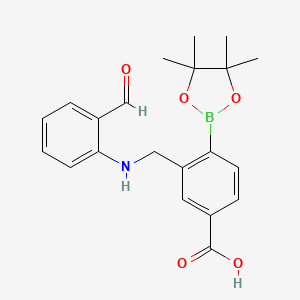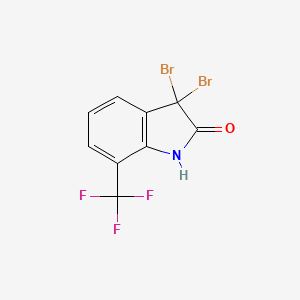
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one is a synthetic organic compound with the molecular formula C9H4Br2F3NO and a molecular weight of 358.94 g/mol . This compound belongs to the indolin-2-one family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-7-(trifluoromethyl)indolin-2-one typically involves the bromination of 7-(trifluoromethyl)indolin-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted indolin-2-one derivatives.
Oxidation: Formation of oxo-indolin-2-one derivatives.
Reduction: Formation of debrominated indolin-2-one derivatives.
Scientific Research Applications
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,3-Dibromo-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-3,3-dimethylindolin-2-one: Similar in structure but with different substituents.
7-Bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Another indolin-2-one derivative with distinct biological activities.
Uniqueness
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart specific chemical and biological properties. These substituents enhance the compound’s reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H4Br2F3NO |
|---|---|
Molecular Weight |
358.94 g/mol |
IUPAC Name |
3,3-dibromo-7-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H4Br2F3NO/c10-8(11)4-2-1-3-5(9(12,13)14)6(4)15-7(8)16/h1-3H,(H,15,16) |
InChI Key |
GPVCEXTUSXDUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
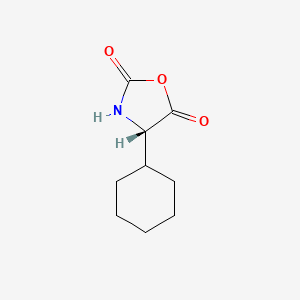
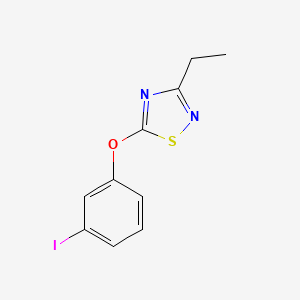
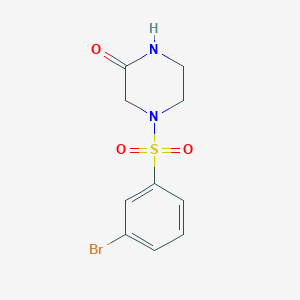

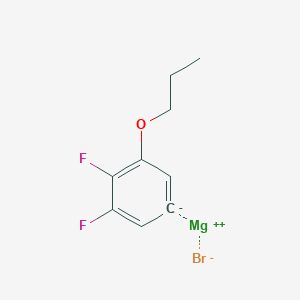
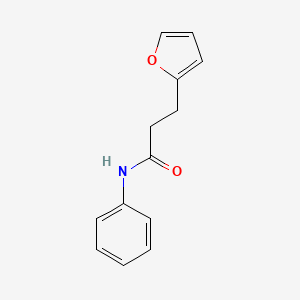
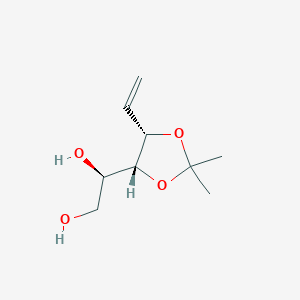
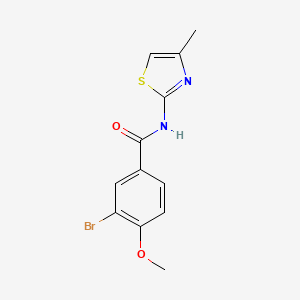
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)


